3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-dione family, characterized by a bicyclic purine core modified with a 3-methyl group, a 4-methylpiperazine substituent at position 8, and a 2-(pyrimidin-2-ylthio)ethyl group at position 6. Its molecular formula is C₁₈H₂₃N₇O₂S, with a molecular weight of 433.50 g/mol.
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-22-6-8-24(9-7-22)16-20-13-12(14(26)21-17(27)23(13)2)25(16)10-11-28-15-18-4-3-5-19-15/h3-5H,6-11H2,1-2H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQMLSPARZWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-8-(4-methylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various kinase inhibitors and has shown promise in modulating cellular processes through enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a purine core, a piperazine moiety, and a pyrimidine-thioether substituent. The presence of these functional groups contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4OS |
| Molecular Weight | 320.41 g/mol |
| CAS Number | Not specified |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, it can potentially induce cell cycle arrest in cancer cells, making it a candidate for anticancer therapy.
Cellular Effects
In vitro studies have demonstrated that the compound affects various cell lines by inducing apoptosis and inhibiting proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.
Molecular Mechanism
The molecular mechanism of action involves binding to the active sites of target enzymes, particularly CDKs. This binding inhibits their activity, leading to downstream effects on gene expression and cellular functions. The specific interactions at the molecular level are still under investigation but are believed to involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme active sites.
Study 1: Anticancer Activity
A study published in Molecules explored the anticancer properties of similar purine derivatives. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the piperazine moiety in enhancing biological activity through improved solubility and membrane permeability .
Study 2: Kinase Inhibition
Another research paper focused on the kinase inhibitory properties of related compounds. It was found that modifications on the purine scaffold could lead to enhanced selectivity for specific CDKs over others, which is crucial for minimizing side effects during therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound | Type | Biological Activity |
|---|---|---|
| Imatinib | Tyrosine Kinase Inhibitor | Used in chronic myeloid leukemia treatment |
| PHA-848125 | CDK Inhibitor | Exhibits potent antiproliferative activity |
| 3-Methyl Compound | CDK Inhibitor | Potential anticancer activity through apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The pyrimidinylthioethyl group at position 7 distinguishes this compound from analogs:
Piperazine Modifications at Position 8
The 4-methylpiperazine group is critical for solubility and receptor interactions:
Research Findings and Limitations
- Structural Advantages : The pyrimidinylthioethyl group in the target compound increases metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to phenylalkyl analogs (t₁/₂ = 1.8–2.5 hours) .
- Limitations: No in vivo data are available for the target compound, whereas analogs like 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione have demonstrated oral bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
